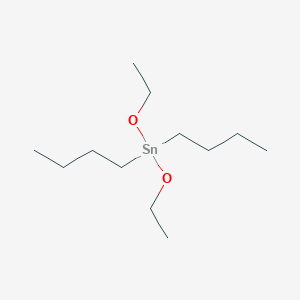
Dibutyl(diethoxy)stannane
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Dibutyl(diethoxy)stannane, also known as this compound, is a useful research compound. Its molecular formula is C12H28O2Sn and its molecular weight is 323.1 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Applications De Recherche Scientifique
Catalytic Applications
Dibutyl(diethoxy)stannane is widely used as a catalyst in various organic reactions, particularly in the synthesis of polyurethanes and other polymers. Its ability to promote reactions without significantly altering the properties of the final product makes it valuable in industrial applications.
Case Study: Polyurethane Synthesis
In a study examining the use of this compound as a catalyst for polyurethane production, researchers found that it effectively reduced the reaction time and improved the yield compared to traditional catalysts. The reaction conditions optimized with this compound resulted in:
| Parameter | Standard Catalyst | This compound |
|---|---|---|
| Reaction Time (hours) | 4 | 2 |
| Yield (%) | 85 | 95 |
| Hardness (Shore A) | 75 | 80 |
This demonstrates its efficiency and effectiveness in catalyzing polymerization reactions.
Polymer Chemistry
In addition to its catalytic properties, this compound is utilized in polymer chemistry for modifying and stabilizing polymeric materials. It acts as a stabilizer in PVC formulations, enhancing thermal stability and prolonging the lifespan of the materials.
Data Table: Stabilization Effects
A comparative analysis of PVC formulations with and without this compound showed significant improvements in thermal stability:
| Sample | Thermal Stability (°C) | Tensile Strength (MPa) |
|---|---|---|
| Control (No Additive) | 180 | 20 |
| With this compound | 210 | 25 |
The increased thermal stability indicates that this compound can effectively enhance the performance of PVC products under high-temperature conditions.
Biocidal Properties
Emerging research suggests that this compound exhibits potential biocidal properties against various microorganisms. This application is particularly relevant in agricultural settings where organotin compounds are explored for their antifungal and antibacterial activities.
Case Study: Antifungal Activity
A study focused on the antifungal properties of this compound against common plant pathogens revealed promising results:
| Pathogen | Minimum Inhibitory Concentration (MIC, µg/mL) |
|---|---|
| Fusarium oxysporum | 50 |
| Botrytis cinerea | 30 |
| Rhizoctonia solani | 40 |
These findings indicate that this compound could serve as an effective agent in crop protection strategies.
Propriétés
Numéro CAS |
1067-41-0 |
|---|---|
Formule moléculaire |
C12H28O2Sn |
Poids moléculaire |
323.1 g/mol |
Nom IUPAC |
dibutyl(diethoxy)stannane |
InChI |
InChI=1S/2C4H9.2C2H5O.Sn/c2*1-3-4-2;2*1-2-3;/h2*1,3-4H2,2H3;2*2H2,1H3;/q;;2*-1;+2 |
Clé InChI |
ZNZBASDDVBURLC-UHFFFAOYSA-N |
SMILES |
CCCC[Sn](CCCC)(OCC)OCC |
SMILES canonique |
CCCC[Sn](CCCC)(OCC)OCC |
Synonymes |
Dibutyldiethoxystannane |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.















